Argipressin acetate

Receptor Selectivity Vasopressin V1a Functional Assay

Procure Argipressin acetate (83968-48-3) as a non-selective V1a/V1b/V2 agonist for integrated signaling studies. Its 4.5x higher potency in isolated artery assays vs selective analogs minimizes non-specific effects. The acetate salt offers ~100x greater aqueous solubility than the free base, enabling DMSO-free stock preparation and enhanced stability for long-term experiments.

Molecular Formula C48H69N15O14S2
Molecular Weight 1144.3 g/mol
CAS No. 83968-48-3
Cat. No. B1631468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArgipressin acetate
CAS83968-48-3
SynonymsArg Vasopressin
Arg-Vasopressin
Arginine Vasopressin
Argipressin
Argipressin Tannate
Vasopressin, Arginine
Molecular FormulaC48H69N15O14S2
Molecular Weight1144.3 g/mol
Structural Identifiers
SMILESCC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)N)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N
InChIInChI=1S/C46H65N15O12S2.C2H4O2/c47-27-22-74-75-23-33(45(73)61-17-5-9-34(61)44(72)56-28(8-4-16-53-46(51)52)39(67)54-21-37(50)65)60-43(71)32(20-36(49)64)59-40(68)29(14-15-35(48)63)55-41(69)31(18-24-6-2-1-3-7-24)58-42(70)30(57-38(27)66)19-25-10-12-26(62)13-11-25;1-2(3)4/h1-3,6-7,10-13,27-34,62H,4-5,8-9,14-23,47H2,(H2,48,63)(H2,49,64)(H2,50,65)(H,54,67)(H,55,69)(H,56,72)(H,57,66)(H,58,70)(H,59,68)(H,60,71)(H4,51,52,53);1H3,(H,3,4)/t27-,28-,29-,30-,31-,32-,33-,34-;/m0./s1
InChIKeyZHFGXNMADRRGQP-HPILINOVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Argipressin Acetate (CAS 83968-48-3): Endogenous Nonapeptide Hormone for Vasopressin Receptor Research


Argipressin acetate (CAS 83968-48-3) is the acetate salt form of Argipressin (arginine vasopressin, AVP), the endogenous mammalian neurohypophyseal nonapeptide hormone [1]. It acts as a full agonist at vasopressin receptors V1a (vascular), V1b (pituitary), and V2 (renal), with a reported dissociation constant (Kd) of 1.31 nM for the V1 receptor in A7r5 rat aortic smooth muscle cells . Argipressin is characterized by an arginine residue at position 8 and a disulfide bridge between Cys1 and Cys6, forming a cyclic structure that is essential for its biological activity [2].

Why Vasopressin Analogs Cannot Be Substituted for Argipressin Acetate in Research Protocols


Vasopressin receptor agonists exhibit profound differences in receptor selectivity profiles, binding affinities, and functional potencies that preclude simple substitution [1]. Argipressin acetate is a non-selective agonist with balanced activity across V1a, V1b, and V2 receptors (EC50 values of 0.07, 4.3, and 0.05 nM at human receptors, respectively) [2]. In contrast, synthetic analogs such as desmopressin are highly V2-selective, while terlipressin and selepressin are designed for preferential V1a activation [3][4]. These selectivity differences translate directly into distinct pharmacodynamic outcomes in experimental systems—from differential calcium mobilization to varying antidiuretic effects—making the choice of agonist a critical determinant of experimental validity .

Argipressin Acetate: Quantitative Differentiation Against Clinical and Research Vasopressin Analogs


Receptor Selectivity Ratio: Argipressin Acetate vs. Selepressin (FE 202158) in Functional Assays

In functional reporter gene assays, Argipressin (AVP) demonstrates a non-selective agonist profile with a selectivity ratio of 1:18:0.2:92 across human V1aR, V1bR, V2R, and OTR, respectively (V1aR EC50 = 0.24 nM) [1]. In contrast, the synthetic analog selepressin (FE 202158) exhibits a markedly different selectivity ratio of 1:142:1107:440 [1]. This quantitative difference reflects Argipressin's balanced activation of multiple receptor subtypes versus the engineered V1a-selectivity of selepressin.

Receptor Selectivity Vasopressin V1a Functional Assay

Vasoconstrictor Potency in Isolated Artery: Argipressin Acetate vs. Selepressin

In the isolated rat common iliac artery ex vivo model, Argipressin (AVP) exhibits a vasoconstrictor EC50 of 0.8 nM, which is approximately 4.5-fold more potent than selepressin (FE 202158), which has an EC50 of 3.6 nM [1]. Despite its lower potency, selepressin was designed for improved selectivity and shorter duration of action [1].

Vasoconstriction Ex Vivo Potency

V2 Receptor-Mediated Antidiuretic Activity: Argipressin Acetate vs. Desmopressin

Argipressin (AVP) produces a pronounced antidiuretic effect in rats at doses equivalent to its vasoconstrictor ED50 (3.4 pmol/kg/min i.v.) [1]. In contrast, desmopressin (dDAVP) is a highly selective V2R agonist with enhanced antidiuretic potency and markedly diminished pressor activity compared to the natural hormone [2]. While direct quantitative comparison under identical conditions is not available in the identified literature, the distinct functional profiles are well-established [3].

Antidiuretic Activity V2 Receptor In Vivo

Solubility Profile: Argipressin Acetate vs. Free Base and Alternative Salts

Argipressin acetate demonstrates high aqueous solubility of approximately 100 mg/mL (92.23 mM) in water at 25°C . This is significantly higher than the free base form (Argipressin, CAS 113-79-1), which has a reported water solubility of 1 mg/mL . The acetate salt also shows comparable solubility in DMSO (100 mg/mL) . This enhanced solubility profile facilitates the preparation of concentrated stock solutions for in vitro assays and improves handling in laboratory settings .

Solubility Formulation In Vitro

Species-Specific Potency: Argipressin (Arg8-Vasopressin) vs. Lys8-Vasopressin (Lypressin)

In mammalian species, the relative antidiuretic potencies of Argipressin (AVP) and Lys8-vasopressin (LVP, lypressin) exhibit species-dependent differences. In rat, mouse, rabbit, and ox, the potency order is AVP > LVP [1]. However, in the pig, the order is reversed: LVP > AVP [1]. This is attributed to the natural occurrence of LVP in porcine species, whereas AVP is the predominant hormone in most other mammals, including humans [2]. This species-specific pharmacology is critical for selecting the appropriate agonist in translational animal models.

Species Differences Binding Affinity Porcine

Purity Specification: Argipressin Acetate Analytical Grade vs. Research Grade

Commercially available Argipressin acetate is supplied at high purity levels, with typical specifications of 98.71% to 99.16% as determined by HPLC analysis . This high purity is essential for reproducible receptor binding and functional assays, as impurities in lower-grade preparations can introduce off-target effects or confound dose-response relationships . In contrast, some vasopressin analogs or crude peptide preparations may contain significant impurities that affect experimental outcomes .

Purity Quality Control Procurement

Optimal Research Applications for Argipressin Acetate Based on Quantitative Differentiation Data


Pan-Vasopressin Receptor Activation Studies (V1a/V1b/V2 Signaling Integration)

Argipressin acetate is the preferred reference agonist for experiments requiring simultaneous activation of V1a, V1b, and V2 receptors, as demonstrated by its non-selective functional profile (selectivity ratio 1:18:0.2:92 across human receptors; V1aR EC50 = 0.24 nM) [1]. This makes it uniquely suited for investigating integrated cardiovascular-renal signaling, where the combined effects of V1a-mediated vasoconstriction, V2-mediated antidiuresis, and V1b-mediated ACTH release are relevant .

High-Potency Vasoconstriction Assays in Ex Vivo Vascular Preparations

For ex vivo studies of vasoconstriction using isolated artery preparations, Argipressin acetate provides higher potency (EC50 = 0.8 nM in rat common iliac artery) compared to selective V1a agonists like selepressin (EC50 = 3.6 nM) [1]. This 4.5-fold greater potency allows for lower working concentrations and reduced risk of non-specific effects in vascular pharmacology experiments [1].

Reference Standard for Vasopressin Receptor Binding Assays (V1 Kd Determination)

Argipressin acetate serves as the benchmark ligand for V1 receptor binding studies, with a well-characterized Kd of 1.31 nM in A7r5 rat aortic smooth muscle cells [1]. This established affinity value enables calibration of novel vasopressin receptor ligands and provides a consistent baseline for competitive binding experiments . The high purity (>98%) of commercially available Argipressin acetate ensures reliable and reproducible binding data .

Formulation Development Requiring High Aqueous Solubility

The acetate salt form of Argipressin offers approximately 100-fold higher aqueous solubility (~100 mg/mL) compared to the free base (1 mg/mL) [1]. This property is critical for preparing concentrated stock solutions for in vitro assays, minimizing the use of organic co-solvents such as DMSO, and maintaining peptide stability in aqueous buffer systems during long-term experiments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Argipressin acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.